molecular formula C12H12N2O2 B2942207 4,5-Dimethoxy-2-phenylpyrimidine CAS No. 477857-51-5

4,5-Dimethoxy-2-phenylpyrimidine

Cat. No.: B2942207
CAS No.: 477857-51-5
M. Wt: 216.24
InChI Key: WEZMXXMSIFOFDN-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of methoxy groups at positions 4 and 5, along with a phenyl group at position 2, imparts unique chemical properties to this compound.

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “4,5-Dimethoxy-2-phenylpyrimidine” is not available, a related compound, 4,5-Dimethoxy-2-nitrobenzyl bromide, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

The synthesis of 4,5-Dimethoxy-2-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 4,5-dimethoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,5-Dimethoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4,5-Dimethoxy-2-phenylpyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,5-dimethoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-10-8-13-11(14-12(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZMXXMSIFOFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326380
Record name 4,5-dimethoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822067
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477857-51-5
Record name 4,5-dimethoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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